molecular formula C17H22FNO4 B2782890 1-(4-fluorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxamide CAS No. 2320518-31-6

1-(4-fluorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxamide

Cat. No.: B2782890
CAS No.: 2320518-31-6
M. Wt: 323.364
InChI Key: OORPIQHUBXMCQJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C17H22FNO4 and its molecular weight is 323.364. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Polymer Research

Aromatic polyamides incorporating cyclohexane structures, similar in complexity to the queried compound, have been synthesized to explore their inherent viscosities and solubility in polar aprotic solvents. These polyamides can form transparent, flexible, and tough films, demonstrating high thermal stability with glass transition temperatures (Tg) ranging from 180-243°C and decomposition temperatures above 450°C. This research indicates the potential of such compounds in creating high-performance materials for various industrial applications (Hsiao et al., 1999).

Fluorine-18 Labeled Compounds for Medical Imaging

The development of fluorine-18-labeled compounds, structurally related to the queried chemical, showcases their utility in positron emission tomography (PET) imaging. These compounds have been evaluated for their potential in mapping serotonin 5-HT1A receptors in the brain, offering insights into the diagnosis and research of neuropsychiatric disorders. The fluorine-18 labeling facilitates non-invasive imaging, enabling dynamic changes in serotonin levels and receptor distributions to be quantified with high specificity and sensitivity (Lang et al., 1999).

Synthesis Methodologies

Efficient synthetic routes for producing compounds with structural elements akin to the one inquired about have been developed. These methodologies involve multi-step nucleophilic substitution reactions and ester hydrolysis, demonstrating high yields and confirming structures via NMR and MS spectrum analysis. This underscores the compound's utility in organic synthesis and chemical research, contributing to the broader field of cyclopropane and fluorophenyl derivatives (Zhou et al., 2021).

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c18-14-3-1-13(2-4-14)17(5-6-17)15(21)19-11-16(23-10-8-20)7-9-22-12-16/h1-4,20H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORPIQHUBXMCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3(CCOC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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